7-HYDROXY-3-(3-METHYLPHENOXY)-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE
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Overview
Description
7-HYDROXY-3-(3-METHYLPHENOXY)-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is a complex organic compound with a unique structure that includes a trifluoromethyl group, a piperidine ring, and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-3-(3-METHYLPHENOXY)-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multiple steps, starting with the preparation of the chromenone core. . The piperidine ring is introduced via nucleophilic substitution reactions, and the final hydroxylation step is carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with particular attention to optimizing reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and other advanced chemical engineering techniques to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
7-HYDROXY-3-(3-METHYLPHENOXY)-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
7-HYDROXY-3-(3-METHYLPHENOXY)-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 7-HYDROXY-3-(3-METHYLPHENOXY)-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The piperidine ring and chromenone core contribute to the overall stability and reactivity of the molecule, allowing it to modulate various biological pathways effectively.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are known for their unique chemical properties and applications.
Imidazoles: These heterocycles are structurally similar and are used in various chemical and biological applications.
Pyrimidopyrimidines: These bicyclic compounds have similar structural features and are studied for their biological significance.
Uniqueness
7-HYDROXY-3-(3-METHYLPHENOXY)-8-[(PIPERIDIN-1-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, while the piperidine ring and chromenone core provide additional versatility in its applications.
Properties
IUPAC Name |
7-hydroxy-3-(3-methylphenoxy)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3NO4/c1-14-6-5-7-15(12-14)30-21-19(29)16-8-9-18(28)17(13-27-10-3-2-4-11-27)20(16)31-22(21)23(24,25)26/h5-9,12,28H,2-4,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCYRYOLVFFJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCCCC4)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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